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Compound of Interest

Compound Name: Ethanedioyl dibromide

Cat. No.: B108731 Get Quote

Disclaimer: The requested analysis for CAS number 15219-34-8 pertains to Ethanedioyl
dibromide (Oxalyl bromide). As a highly reactive chemical reagent, it holds limited direct

relevance for drug development professionals. This guide instead focuses on 1-(2-

methoxyphenyl)piperazine (2-MeOPP), a compound with significant pharmacological interest

and a more extensive dataset appropriate for the target audience.

Compound Identification:

Name: 1-(2-Methoxyphenyl)piperazine (2-MeOPP)

CAS Number: 35386-24-4[1]

Molecular Formula: C₁₁H₁₆N₂O[1]

Molecular Weight: 192.26 g/mol [1]

Hydrochloride Salt CAS: 5464-78-8[2][3]

Spectroscopic Data
The following sections provide a summary of the key spectroscopic data for 1-(2-

methoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for elucidating the molecular structure of 2-MeOPP. Data is

typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.85-7.05 Multiplet 4H
Aromatic protons

(C₆H₄)

~3.85 Singlet 3H
Methoxy protons (-

OCH₃)

~3.10 Triplet 4H
Piperazine protons (-

CH₂-N)

~3.00 Triplet 4H
Piperazine protons (-

CH₂-N)

~2.50 Singlet 1H
Piperazine proton (-

NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.[4]

Table 2: ¹³C NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine
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Chemical Shift (δ) ppm Assignment

~152.5 Aromatic Carbon (C-O)

~141.5 Aromatic Carbon (C-N)

~123.0 Aromatic Carbon

~121.0 Aromatic Carbon

~118.5 Aromatic Carbon

~111.0 Aromatic Carbon

~55.5 Methoxy Carbon (-OCH₃)

~50.5 Piperazine Carbon (-CH₂-N Ar)

~46.0 Piperazine Carbon (-CH₂-NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 1-(2-Methoxyphenyl)piperazine

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Medium N-H Stretch (secondary amine)

~2800-3000 Strong
C-H Stretch (aliphatic &

aromatic)

~1590, 1500, 1450 Medium C=C Stretch (aromatic ring)

~1240 Strong C-O Stretch (aryl ether)

~1120 Strong C-N Stretch (aliphatic amine)

Note: Data typically obtained from KBr pellets or as a thin film.[1][6]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: GC-MS Fragmentation Data for 1-(2-Methoxyphenyl)piperazine

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

192 High Molecular Ion [M]⁺

150 High [M - C₃H₆N]⁺ Fragment

135 High [M - C₃H₅N₂]⁺ Fragment

Note: Fragmentation patterns are based on Electron Ionization (EI) at 70 eV.[1][2]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly

the conjugated aromatic system.

Table 5: UV-Vis Absorption Maxima for 1-(2-Methoxyphenyl)piperazine HCl

Wavelength (λmax) Solvent

244 nm Methanol

276 nm Methanol

Note: Aromatic compounds typically exhibit multiple absorption bands related to π→π

transitions.*[3][7][8]

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 1-(2-

methoxyphenyl)piperazine are provided below.
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Synthesis of 1-(2-Methoxyphenyl)piperazine
Hydrochloride
This protocol describes a common method for synthesizing the hydrochloride salt of 2-MeOPP.

[9]

Reaction Setup: A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine

hydrochloride (3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is added to a

round-bottom flask equipped with a reflux condenser.

Heating: The reaction mixture is heated to 150 °C and maintained for approximately 12

hours.

Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).

Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the

product.

Isolation: The resulting precipitate is collected by filtration and washed with diethyl ether to

yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.
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Synthesis workflow for 1-(2-methoxyphenyl)piperazine HCl.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the 1-(2-methoxyphenyl)piperazine

sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently,

acquire the ¹³C NMR spectrum. A sufficient number of scans should be used to obtain a good

signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal reference.

IR Spectroscopy Protocol (Thin Solid Film)
This method is suitable for non-volatile solid samples.[10][11]

Sample Preparation: Dissolve a small amount (5-10 mg) of 1-(2-methoxyphenyl)piperazine in

a few drops of a volatile solvent like methylene chloride.

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl

or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the

plate.

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. If necessary, acquire

a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

GC-MS Protocol
Sample Preparation: Prepare a dilute solution of the 1-(2-methoxyphenyl)piperazine sample

(~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[2][12]

Instrument Setup: Use a gas chromatograph equipped with a standard nonpolar capillary

column (e.g., 5% phenyl-methylpolysiloxane). Set the injector temperature to ~250°C and the

transfer line to ~280°C.

Chromatographic Separation: Inject 1 µL of the sample solution. Use a temperature program

for the GC oven, for example, starting at 100°C and ramping up to 280°C at a rate of 10-
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20°C/min to ensure separation of the analyte from any impurities.[2]

Mass Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode

at 70 eV. Scan a mass range from approximately 40 to 500 m/z.[13]

Data Analysis: Identify the peak corresponding to 1-(2-methoxyphenyl)piperazine based on

its retention time and compare the resulting mass spectrum to a reference library for

confirmation.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of 1-(2-methoxyphenyl)piperazine

hydrochloride in a UV-transparent solvent, such as methanol or ethanol. Perform serial

dilutions to obtain a final concentration that results in an absorbance reading between 0.1

and 1.0.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent to serve as the reference (blank). Fill a second cuvette with the sample solution.

Data Acquisition: Place both cuvettes in the spectrophotometer. Scan a wavelength range

from approximately 200 to 400 nm.

Data Analysis: The instrument software will automatically subtract the blank spectrum from

the sample spectrum. Identify the wavelengths of maximum absorbance (λmax).[7]

Biological Context: 5-HT₁ₐ Receptor Signaling
1-(2-Methoxyphenyl)piperazine is a known ligand at serotonin (5-HT) receptors, with a notable

affinity for the 5-HT₁ₐ subtype, which is a G-protein coupled receptor (GPCR).[14][15] Its

activity at this receptor is central to its pharmacological effects.
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Simplified 5-HT₁ₐ receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b108731?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108731?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

